An In-Depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, identified by the CAS number 89641-34-9. As a substituted aminopyrazine, this compound represents a significant building block in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The strategic placement of amino, dimethylamino, and bromo substituents on the pyrazine core offers multiple reactive sites for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols for this compound, providing a critical resource for researchers in the field.
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
The pyrazine nucleus is a fundamental scaffold in a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic pharmaceuticals underscores its importance in drug design and development. Substituted pyrazines, in particular, have garnered significant attention due to their diverse pharmacological activities, which include roles as kinase inhibitors, anti-cancer agents, and anti-infectives.[2][3] The introduction of various functional groups onto the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets and its overall pharmacokinetic profile.
2-Amino-5-bromo-3-(dimethylamino)pyrazine is a prime example of a highly functionalized pyrazine intermediate. The amino group at the 2-position and the dimethylamino group at the 3-position can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at the active sites of enzymes. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of additional molecular complexity. This trifecta of functional groups makes this compound a valuable precursor for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-3-(dimethylamino)pyrazine is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 89641-34-9 | [4][5] |
| Molecular Formula | C6H9BrN4 | Inferred from structure |
| Molecular Weight | 217.07 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General chemical knowledge |
| Melting Point | Not reported, but related compounds like 2-Amino-5-bromo-3-(methylamino)pyrazine have a melting point of 132-137 °C |
Spectral Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton, a singlet for the amino protons (which may be broad), and a singlet for the N,N-dimethyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly downfield.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.
Synthesis and Reaction Mechanisms
While a specific, detailed synthesis protocol for 2-Amino-5-bromo-3-(dimethylamino)pyrazine is not explicitly published in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminopyrazines. A likely approach involves the sequential functionalization of a pyrazine core.
Proposed Synthetic Pathway
A logical synthetic strategy would commence with a commercially available aminopyrazine, followed by bromination and subsequent nucleophilic substitution to introduce the dimethylamino group.
Caption: Proposed synthetic workflow for 2-Amino-5-bromo-3-(dimethylamino)pyrazine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Bromination of 2-Aminopyrazine
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Dissolve 2-aminopyrazine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromopyrazine.
Step 2: Chlorination of 2-Amino-5-bromopyrazine
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Dissolve 2-amino-5-bromopyrazine in a suitable solvent, such as N,N-dimethylformamide (DMF).
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Add one equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS).
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Heat the reaction mixture and monitor its progress by TLC.
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After completion, cool the reaction mixture and pour it into water.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
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Purify the resulting 2-amino-5-bromo-3-chloropyrazine by column chromatography.
Step 3: Nucleophilic Aromatic Substitution with Dimethylamine
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Dissolve 2-amino-5-bromo-3-chloropyrazine in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
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Add an excess of dimethylamine (as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine).
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Heat the reaction mixture in a sealed vessel and monitor by TLC.
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Once the reaction is complete, cool the mixture and dilute it with water.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the final product, 2-Amino-5-bromo-3-(dimethylamino)pyrazine, by column chromatography.
Applications in Drug Discovery and Development
The structural motifs present in 2-Amino-5-bromo-3-(dimethylamino)pyrazine make it a highly attractive starting material for the synthesis of kinase inhibitors. The aminopyrazine core is a well-established hinge-binding motif in many kinase inhibitors. The dimethylamino group can be involved in additional hydrogen bonding or can be used to modulate the physicochemical properties of the final compound. The bromo substituent is the key to further elaboration of the molecule.
Caption: Potential cross-coupling reactions for library synthesis.
Role as a Scaffold in Kinase Inhibitor Synthesis
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine scaffold can mimic the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases. By utilizing the bromo substituent for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, or Stille couplings, a wide variety of substituents can be introduced at the 5-position of the pyrazine ring. This allows for the exploration of different pockets within the kinase active site, leading to the development of potent and selective inhibitors.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-5-bromo-3-(dimethylamino)pyrazine is not publicly available, the safety precautions for this compound can be inferred from data on structurally similar chemicals. It should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-5-bromo-3-(dimethylamino)pyrazine is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique combination of functional groups provides a versatile platform for the generation of diverse molecular architectures, particularly in the realm of kinase inhibitor discovery. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its potential applications, based on established chemical principles and data from related compounds. As research in medicinal chemistry continues to evolve, the utility of such highly functionalized intermediates will undoubtedly grow, paving the way for the development of next-generation therapeutics.
References
- Jain, A. N. (2004). The small-molecule-kinase-interaction map. Journal of medicinal chemistry, 47(4), 935-949.
- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 25(22), 5402-5408.
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
- Google Patents. (n.d.). 2-Amino-3-methoxy-pyrazine and process for its preparation.
-
ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Sutor, D. L., & Martin, S. F. (2018). Synthesis of Substituted Pyrazines. In Organic Reactions (Vol. 96, pp. 1-158). John Wiley & Sons, Inc.
-
PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]
- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6593.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
